molecular formula C16H12FIO4 B14151411 2-(4-Fluorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate CAS No. 443124-55-8

2-(4-Fluorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate

Katalognummer: B14151411
CAS-Nummer: 443124-55-8
Molekulargewicht: 414.17 g/mol
InChI-Schlüssel: AATRKLIKYUBSHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the esterification of 3-iodo-4-methoxybenzoic acid with 2-(4-fluorophenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may employ alternative catalysts or solvents to optimize the reaction and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl and iodo groups can enhance binding affinity to target molecules, while the oxo and methoxy groups may influence the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-Dimethylphenyl 3-iodo-4-methoxybenzoate
  • 2,5-Dimethylphenyl 3-iodo-4-methoxybenzoate

Uniqueness

2-(4-Fluorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical properties and biological activity compared to similar compounds

Eigenschaften

CAS-Nummer

443124-55-8

Molekularformel

C16H12FIO4

Molekulargewicht

414.17 g/mol

IUPAC-Name

[2-(4-fluorophenyl)-2-oxoethyl] 3-iodo-4-methoxybenzoate

InChI

InChI=1S/C16H12FIO4/c1-21-15-7-4-11(8-13(15)18)16(20)22-9-14(19)10-2-5-12(17)6-3-10/h2-8H,9H2,1H3

InChI-Schlüssel

AATRKLIKYUBSHN-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.